molecular formula C9H11N3O2 B2370530 3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid CAS No. 342422-98-4

3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid

Cat. No.: B2370530
CAS No.: 342422-98-4
M. Wt: 193.206
InChI Key: BAVLMYRKIIYFRG-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid is a heterocyclic compound that features both a pyrrolidine ring and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid typically involves the construction of the pyrazine ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrazine-2-carboxylic acid with pyrrolidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the pyrazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid is unique due to its specific combination of the pyrrolidine and pyrazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

3-pyrrolidin-1-ylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-9(14)7-8(11-4-3-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVLMYRKIIYFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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